![molecular formula C10H15NO2 B13880435 {6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol](/img/structure/B13880435.png)
{6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a propan-2-yloxy group, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine, 6-methylpyridine, and propan-2-ol.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions. The reactions are typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures ranging from 60°C to 100°C.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol in high purity.
Industrial Production Methods
In an industrial setting, the production of (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Temperatures: 60°C to 100°C
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (6-methyl-3-propan-2-yloxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-3-propan-2-yloxypyridine
- 6-methyl-2-propan-2-yloxypyridine
- 3-methyl-2-propan-2-yloxypyridine
Uniqueness
(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(6-methyl-3-propan-2-yloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-5-4-8(3)11-9(10)6-12/h4-5,7,12H,6H2,1-3H3 |
Clé InChI |
OIFKEEMAGXEXLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)OC(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide](/img/structure/B13880359.png)
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
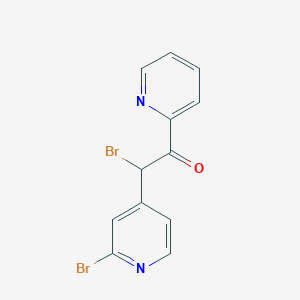
![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
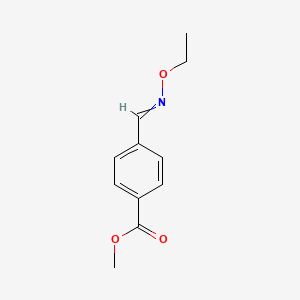
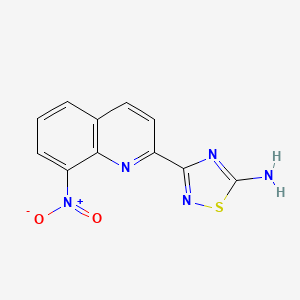
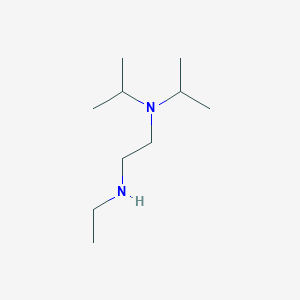
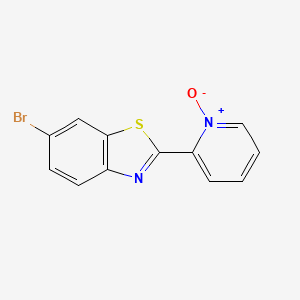
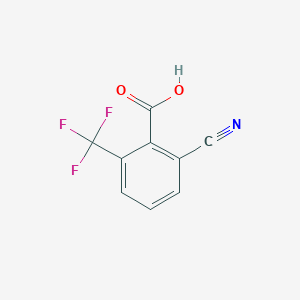
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)
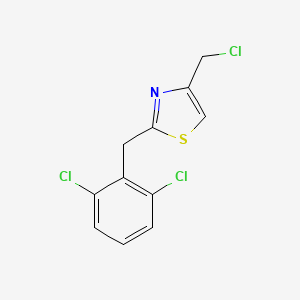
![3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)
![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)
